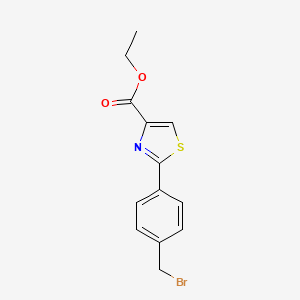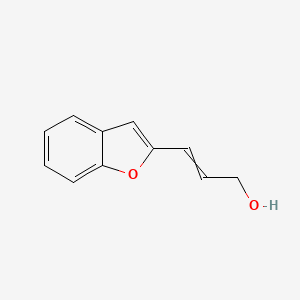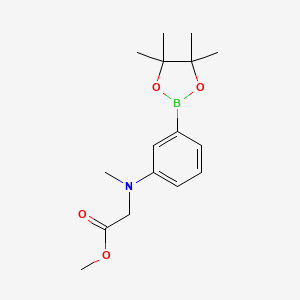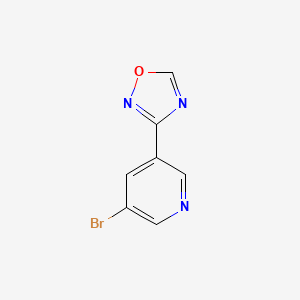
2-(4-Bromomethyl-phenyl)-thiazole-4-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester: is an organic compound that features a thiazole ring and a bromomethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester typically involves the bromination of a precursor compound followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group . The thiazole ring can be constructed through a cyclization reaction involving a thioamide and an α-haloketone .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in various oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.
Acidic or Basic Hydrolysis: Used for ester hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.
Carboxylic Acid: Resulting from ester hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry: 2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester is used as an intermediate in organic synthesis, particularly in the construction of more complex thiazole derivatives .
Biology and Medicine: Thiazole derivatives, including this compound, have shown potential in medicinal chemistry for their biological activities. They can act as enzyme inhibitors, antimicrobial agents, and more .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific electronic properties due to the presence of the thiazole ring .
Mecanismo De Acción
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester largely depends on its application. In biological systems, the thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The bromomethyl group can also participate in covalent bonding with biological targets, enhancing the compound’s efficacy .
Comparación Con Compuestos Similares
4-Bromomethylphenylboronic acid pinacol ester: Shares the bromomethylphenyl group but differs in the functional groups attached to the phenyl ring.
2-[4-(Bromomethyl)phenyl]propionic acid: Similar in structure but has a propionic acid group instead of a thiazole ring.
Uniqueness: The presence of both the thiazole ring and the bromomethylphenyl group in 2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C13H12BrNO2S |
|---|---|
Peso molecular |
326.21 g/mol |
Nombre IUPAC |
ethyl 2-[4-(bromomethyl)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)10-5-3-9(7-14)4-6-10/h3-6,8H,2,7H2,1H3 |
Clave InChI |
DDOVJWUNSWZMAD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)




![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)

![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)






